molecular formula C29H40N2O4 B1671215 Emetine CAS No. 483-18-1

Emetine

Cat. No. B1671215
CAS RN: 483-18-1
M. Wt: 480.6 g/mol
InChI Key: AUVVAXYIELKVAI-CKBKHPSWSA-N
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Description

Emetine is a natural small molecule isolated from Psychotria ipecacuanha . It is a white bitter poisonous alkaloid and the principal pyridoisoquinoline of ipecac . It has been broadly used for medicinal purposes including cancer treatment and in the treatment of severe invasive amoebiasis .


Synthesis Analysis

The synthetic route of Emetine features a total of 13 steps (10 isolated steps) and was performed without chromatographic purification . The desired Emetine was obtained in 12% overall yield .


Molecular Structure Analysis

Emetine has a molecular formula of C29H40N2O4 . It is a well-known isoquinoline-based alkaloid that is mainly extracted from the root of medicinal plants of the Rubiaceae, Alangiaceae, and Icacinaceae families . Structurally, Emetine is significantly similar to the well-known antiviral alkaloids palmatine and berberine .


Chemical Reactions Analysis

Emetine exhibits anti-GC effects via regulation of multiple signaling pathways, including MAPKs, Wnt/β‑catenin, Hippo and PI3K/AKT signaling axes .


Physical And Chemical Properties Analysis

Emetine has a molecular weight of 480.64 . It is soluble in DMSO .

Scientific Research Applications

Anticancer Potential

Emetine, an alkaloid from Psychotria ipecacuanha, has shown promise in cancer research. In leukemia cells, emetine can induce apoptosis and enhance the apoptosis caused by cisplatin, suggesting its potential as a cytotoxic drug either alone or in combination with other chemotherapeutics (Möller et al., 2007). Additionally, it inhibits migration and invasion in human non-small-cell lung cancer cells, partly by modulating MAPK signaling pathways (Kim et al., 2015). This effect involves the downregulation of matrix metalloproteinases, crucial for cancer spread.

Antiviral Properties

Emetine has demonstrated efficacy against various viruses, including SARS-CoV-2. It inhibits viral replication, as seen in its ability to disrupt SARS-CoV-2 mRNA interaction with eIF4E, a cellular protein required for protein translation (Kumar et al., 2021). Furthermore, emetine exhibits activity against other RNA and DNA viruses, indicating its broad-spectrum antiviral potential.

Modulation of Cellular Processes

Emetine impacts various cellular processes. For instance, it affects tissue transaminase activity, as studied in rats (Chatterjee & Ray, 1973). It also shows an immunosuppressive effect on murine thymic cells, which could have implications for its use in therapies requiring immunosuppression (Antoni et al., 1987).

Molecular Mechanisms

Studies have delved into the molecular mechanisms of emetine's action. For example, its effects on the sodium channel blockade contribute to its cardiotoxic properties (Lemmens‐Gruber et al., 1997). Furthermore, emetine's interaction with ribosomal structures has been analyzed, such as in Plasmodium falciparum ribosomes, providing insights into its action at the molecular level (Wong et al., 2014).

Therapeutic Considerations

The therapeutic potential of emetine extends beyond its antiviral and anticancer applications. For instance, its ability to inhibit HIV-1 replication through interference with reverse transcriptase activity highlights its potential in HIV/AIDS treatment (Valadão et al., 2015). Additionally, the drughas been evaluated for its effectiveness against Zika and Ebola viruses, where it inhibits viral replication and entry into cells through multiple mechanisms (Yang et al., 2018).

Safety And Hazards

Emetine can cause serious cardiac, hepatic, or renal damage and violent diarrhea and vomiting . It is fatal if swallowed and causes skin and eye irritation . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Emetine is a promising lead compound and even a potential drug candidate for GC treatment, deserving further structural optimization and development . It may inhibit the entry and replication of SARS-CoV-2 and enhance tumor immunity .

properties

IUPAC Name

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVVAXYIELKVAI-CKBKHPSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

316-42-7 (di-hydrochloride)
Record name Emetine [BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5022980
Record name Emetine
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Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE
Record name EMETINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

EMETINE PREVENTED PROTEIN SYNTHESIS /IN ANIMAL CELLS/ BY INHIBITING TRANSLOCATION OF PEPTIDYL-TRNA FROM ACCEPTOR SITE TO DONOR SITE ON RIBOSOME. EMETINE ... INHIBITS PROTEIN SYNTHESIS IN EUKARYOTES BUT NOT IN PROCARYOTES., Emetine is a direct myotoxin that inhibits protein synthesis, disrupts mitochondrial oxidative phosphorylation, and produces both skeletal and cardiac myopathies., EMETINE CAUSES DEGENERATION OF NUCLEUS & RETICULATION OF CYTOPLASM OF AMEBAE; IT IS THOUGHT TO ERADICATE PARASITES BY INTERFERING WITH MULTIPLICATION OF TROPHOZOITES.
Record name EMETINE
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Product Name

Emetine

Color/Form

WHITE AMORPHOUS POWDER

CAS RN

483-18-1, 316-42-7
Record name (-)-Emetine
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Record name Emetine [BAN]
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Record name Emetine
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Record name Emetine
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Record name Emetine
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Record name Emetine hydrochloride
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Record name EMETINE
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Record name EMETINE
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Melting Point

74 °C
Record name EMETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28,600
Citations
ES Akinboye, O Bakare - The Open Natural Products Journal, 2011 - benthamopen.com
… Emetine (1) is a natural product alkaloid native to Brazil (Fig. 1). Emetine and its analogs … One major source of emetine and its analogs is Psychotria ipecacuanha Stokes (Rubiaceae)…
Number of citations: 122 benthamopen.com
W Wiegrebe, WJ Kramer… - Journal of Natural Products, 1984 - ACS Publications
The present listing includes emetine and emetine analogs, all of which incorporate as part of their structures a top isoquinoline portion originating from tyrosine and a lower portionof …
Number of citations: 84 pubs.acs.org
KKF Ng - British Medical Journal, 1966 - ncbi.nlm.nih.gov
… to emetine have been reviewed by Klatskin and Friedman (1948). They indicated that emetine … However, certain manifestations of emetine toxicity in man appear to be brought about by …
Number of citations: 12 www.ncbi.nlm.nih.gov
WCT Yang, M Dubick - Pharmacology & therapeutics, 1980 - Elsevier
… There is no doubt that at this dosage, emetine can produce toxic side effects. … emetine at this dosage produces cardiac cellular damage. The various mechanisms proposed for emetine's …
Number of citations: 34 www.sciencedirect.com
MD Bleasel, GM Peterson - Pharmaceuticals, 2020 - mdpi.com
… This paper also discusses the known side effects of emetine and related … emetine and the likely ability of emetine to reach therapeutic concentrations within the lungs, ipecac, emetine, …
Number of citations: 75 www.mdpi.com
R Mukhopadhyay, S Roy, R Venkatadri, YP Su… - PLoS …, 2016 - journals.plos.org
… knockdown cells despite emetine treatment, confirming a unique mechanism by which emetine exploits RPS14 to disrupt MDM2-p53 interaction. Summarized, emetine may represent a …
Number of citations: 54 journals.plos.org
AP Grollman, Z Jarkovsky - Mechanism of Action of Antimicrobial and …, 1975 - Springer
… "emetine;' much later, PAUL and COWNLEY showed this material to be a mixture consisting of emetine, … alkaloid, emetine. ROGERS (1912) demonstrated the amoebicidal effect of …
Number of citations: 28 link.springer.com
PF Uzor - 2016 - 129.217.131.68
Cancer remains one of the leading causes of global morbidity and mortality, with approximately 14 million new cases and 8.2 million cancer related deaths in 2012 (Stewart and Wild, …
Number of citations: 18 129.217.131.68
AP Grollman - Proceedings of the National Academy of …, 1966 - National Acad Sciences
… emetine on protein synthesis in certain mammalian cells, yeast, and plants is shown in Table 1. Emetine … Under these in vivo conditions, emetine is concentrated 10- to 20fold by the cells…
Number of citations: 324 www.pnas.org
KE Foreman, JN Jesse III, PC Kuo, GN Gupta - The Journal of urology, 2014 - Elsevier
… emetine induced apoptosis in leukemia cell lines, which was enhanced by cisplatin. We determined the antiproliferative effects of emetine … When combined, emetine and cisplatin acted …
Number of citations: 30 www.sciencedirect.com

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